molecular formula C19H20N2O B11834155 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one CAS No. 101481-69-0

1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one

Cat. No.: B11834155
CAS No.: 101481-69-0
M. Wt: 292.4 g/mol
InChI Key: ZQWZTHBMBQPLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one is a complex organic compound that belongs to the class of indenopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno[1,2-b]pyridine core, which is a fused bicyclic system, and a piperidinone moiety, which is a six-membered ring containing a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one can be achieved through multi-component reactions (MCRs). One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This one-pot synthesis offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, t-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Properties

CAS No.

101481-69-0

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(5H-indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C19H20N2O/c1-12-11-21(13(2)10-17(12)22)19-15-7-4-3-6-14(15)18-16(19)8-5-9-20-18/h3-9,12-13,19H,10-11H2,1-2H3

InChI Key

ZQWZTHBMBQPLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1C2C3=C(C4=CC=CC=C24)N=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.